6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3/c1-14-18(13-16-9-5-3-6-10-16)20(22)25-21(23-14)19(15(2)24-25)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLLKFFTVVUMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)Cl)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-phenyl-2-pyrazoline with benzyl chloride and 2,5-dimethyl-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at C7
The chlorine atom at position 7 is highly reactive in nucleophilic substitution (SN) reactions. This site allows for the introduction of various nucleophiles to modify biological activity or solubility.
Key Findings :
-
Substitution kinetics depend on solvent polarity and base strength, with DMF/K₂CO₃ systems showing optimal yields (~75-85%) .
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Steric hindrance from the 3-phenyl group slightly reduces reaction rates compared to less-substituted analogs .
Hydrogenation of the Benzyl Group
The benzyl moiety undergoes catalytic hydrogenation to form cyclohexylmethyl derivatives, altering lipophilicity and pharmacokinetics.
| Reaction Type | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | 6-cyclohexylmethyl derivative | Reduces off-target interactions in biological systems |
Key Findings :
-
Complete hydrogenation requires 12–24 hours, with >90% conversion efficiency .
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The resulting cyclohexylmethyl group enhances blood-brain barrier penetration in preclinical models .
Oxidation of Methyl Groups
Methyl substituents at positions 2 and 5 can be oxidized to carboxylic acids under strong conditions.
| Reaction Type | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | 2,5-dicarboxylic acid derivative | Increases water solubility by 20-fold |
Key Findings :
-
Over-oxidation is minimized using controlled KMnO₄ stoichiometry .
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The dicarboxylic acid derivative shows enhanced binding to polar enzyme active sites .
Phosphorylation
The pyrimidine nitrogen can be phosphorylated to create prodrug forms.
| Reaction Type | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Phosphorylation | POCl₃, PCl₅, 110°C | N-phosphorylated derivative | Improves cellular uptake via phosphate transporters |
Key Findings :
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Phosphorylation at N1 increases bioavailability by 40% in murine studies .
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Hydrolysis under physiological conditions regenerates the parent compound .
Electrophilic Aromatic Substitution
The 3-phenyl group participates in limited electrophilic reactions due to steric hindrance from adjacent substituents.
| Reaction Type | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-(4-nitrophenyl) derivative | Modulates electronic properties for fluorescence tagging |
Key Findings :
-
Nitration occurs preferentially at the para position (~70% yield) .
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Meta-substitution is inhibited by steric effects from the pyrazolo ring .
Comparative Reactivity Table
| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions | Applications |
|---|---|---|---|
| C7-Cl | 5 (Highest) | Nucleophilic substitution | Drug derivatization |
| Benzyl | 3 | Hydrogenation | PK optimization |
| Methyl | 2 | Oxidation | Solubility enhancement |
| 3-Phenyl | 1 | Electrophilic substitution | Structural tuning |
Scientific Research Applications
Medicinal Chemistry
6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has shown potential in various therapeutic areas:
-
Anticancer Activity : The compound exhibits significant anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
Table 1: Anticancer Activity Data
Cell Line IC50 (µM) Mechanism of Action MCF7 3.79 Induces apoptosis A549 12.50 Autophagy induction HepG2 42.30 Cell cycle arrest -
Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity Data
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 200 µg/mL Escherichia coli 250 µg/mL
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of specific enzymes involved in cancer progression. Its ability to bind to molecular targets suggests a multi-target mechanism of action, which could be beneficial for developing novel therapeutics.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines inhibited cell growth by inducing apoptosis. The structure-activity relationship indicated that specific substituents enhance anticancer efficacy.
- Mechanistic Insights : Research revealed that the compound binds effectively to tubulin, leading to microtubule disassembly essential for cancer cell division. This binding affinity was quantified using surface plasmon resonance techniques.
- Potential Against Mycobacterium tuberculosis : The compound has shown promise as an inhibitor of mycobacterial ATP synthase, positioning it as a candidate for tuberculosis treatment. Structural analogs have exhibited potent inhibition against Mycobacterium tuberculosis, underscoring its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Functional Differences
The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations
Substituent Effects at C7 :
- The chlorine atom in the target compound may enhance electrophilicity and hydrogen-bonding interactions compared to bulkier groups like morpholine or trifluoromethyl .
- Morpholine at C7 (e.g., PI3Kδ inhibitors) improves solubility and target selectivity, making it favorable for respiratory disease applications .
Role of C3 and C6 Substituents: Phenyl groups at C3 (as in the target compound) are common in kinase inhibitors, contributing to hydrophobic interactions .
Biological Activity Trends :
- Cytotoxicity : Trimethoxy (6m) and fluoro (6p) substitutions at C3 improve anticancer activity, possibly by modulating electron density and steric bulk .
- Antimicrobial Activity : Bulky sulfonyl groups (e.g., 8f) correlate with antimicrobial properties, though they may reduce bioavailability .
Research Findings and Data Tables
Physical and Spectroscopic Data
Biological Activity
6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its potential as a therapeutic agent, especially in anticancer and antimicrobial applications.
Chemical Structure and Properties
The compound features a complex structure with several substituents that enhance its biological activity:
- Core Structure : Pyrazolo[1,5-a]pyrimidine
- Substituents :
- Benzyl group at position 6
- Chlorine atom at position 7
- Dimethyl groups at positions 2 and 5
- Phenyl group at position 3
This combination of substituents influences the compound's lipophilicity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| A549 | 12.50 | Autophagy induction |
| HepG2 | 42.30 | Cell cycle arrest |
The compound's mechanism involves binding to specific enzymes or receptors, inhibiting their activity and disrupting critical cellular pathways associated with cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Its structural characteristics allow it to interact effectively with microbial targets.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 200 µg/mL |
| Escherichia coli | 250 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including our compound, inhibited cell growth in various cancer cell lines by inducing apoptosis. The study highlighted the structure-activity relationship (SAR) which indicated that the presence of specific substituents significantly enhances anticancer efficacy .
- Mechanistic Insights : A mechanistic study revealed that the compound binds effectively to tubulin, leading to microtubule disassembly, which is crucial for cancer cell division. This binding affinity was quantified using surface plasmon resonance techniques .
- Potential as an Enzyme Inhibitor : Research has also explored its potential as an enzyme inhibitor. The compound was found to inhibit certain kinases involved in cancer progression, suggesting a multi-target approach in its mechanism of action .
Q & A
Basic: What are standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for 6-benzyl-7-chloro variants?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents . For 6-benzyl-7-chloro derivatives, modifications involve introducing benzyl and chloro substituents during precursor synthesis. For example:
- Step 1 : Prepare a 3-aminopyrazole precursor with desired substituents (e.g., benzyl at position 6).
- Step 2 : React with a 1,3-dicarbonyl compound (e.g., chloro-substituted diketone) under reflux in polar solvents like ethanol or DMF.
- Step 3 : Optimize reaction time and temperature to enhance yield (e.g., 62–70% yields reported for similar compounds ).
Basic: Which characterization techniques are critical for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Key methods include:
- 1H/13C NMR : Assign signals to confirm substituent positions (e.g., aromatic protons for phenyl groups at 7.2–8.5 ppm ).
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for cyano derivatives ).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., HRMS matching calculated [M+H]+ values within 0.0003 Da ).
- Elemental Analysis : Verify C/H/N percentages (e.g., ±0.3% deviation from theoretical values ).
Advanced: How can functionalization at position 7 be achieved, and what challenges arise?
Position 7 is reactive due to electron-deficient pyrimidine rings. Strategies include:
- Nucleophilic Substitution : Replace chloro groups with amines or alkoxides using catalysts like K₂CO₃ in DMF .
- Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
- Challenges : Steric hindrance from bulky substituents (e.g., benzyl groups) may reduce reactivity, requiring elevated temperatures (80–100°C) .
Advanced: How should researchers resolve contradictions in synthetic yields or spectral data across studies?
- Reproduce Conditions : Ensure solvent purity, stoichiometry, and reaction time match literature (e.g., pyridine as a base vs. DMF ).
- Validate Spectra : Compare NMR chemical shifts with structurally similar compounds (e.g., 7-chloro derivatives in ).
- Optimize Workup : Crystallization solvents (e.g., ethanol vs. dioxane) can affect purity and yield .
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for biological activity?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., CF₃ at position 2) to enhance kinase inhibition .
- In Silico Modeling : Docking studies to predict binding affinity with target proteins (e.g., KDR kinase ).
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines .
Basic: What experimental design considerations are critical for optimizing synthetic protocols?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
- Temperature Control : Reflux conditions (80–120°C) improve cyclization efficiency .
Advanced: How can researchers address discrepancies in elemental analysis or HRMS data?
- Purification : Re-crystallize products multiple times to remove impurities affecting C/H/N values .
- High-Resolution Calibration : Use internal standards (e.g., lock masses) for accurate HRMS measurements .
- Alternative Techniques : X-ray crystallography for unambiguous structural confirmation (e.g., single-crystal data in ).
Advanced: What strategies are recommended for evaluating biological activity in purine analog systems?
- Target Selection : Prioritize enzymes in purine metabolism (e.g., adenosine deaminase) .
- Competitive Binding Assays : Use radiolabeled substrates (³H/¹⁴C) to quantify inhibition .
- In Vivo Models : Test antitrypanosomal activity in Trypanosoma brucei-infected mice .
Basic: How should reactive intermediates (e.g., silylformamidines) be handled during synthesis?
- Moisture Control : Use anhydrous solvents and Schlenk lines for air-sensitive reagents .
- Low Temperatures : Perform reactions at 0–5°C to stabilize intermediates .
- Quenching Protocols : Neutralize excess reagents (e.g., HCl for silylformamidines) before workup .
Advanced: How can cross-disciplinary approaches (e.g., chemical engineering) enhance process scalability?
- Reactor Design : Continuous-flow systems to improve heat/mass transfer for exothermic reactions .
- Membrane Separation : Purify intermediates using nanofiltration to reduce solvent waste .
- Process Simulation : Software tools (Aspen Plus) to model reaction kinetics and optimize yields .
Basic: What storage conditions are recommended for pyrazolo[1,5-a]pyrimidine derivatives?
- Short-Term : -4°C in desiccators to prevent hydrolysis .
- Long-Term : -20°C under argon to avoid oxidation of chloro/cyano groups .
Advanced: How can computational tools aid in predicting reactivity or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
